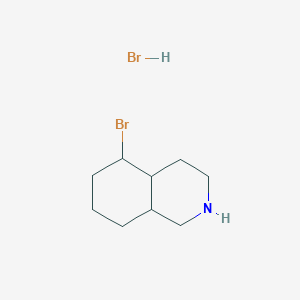

5-Bromoperhydroisoquinoline hydrobromide

Übersicht

Beschreibung

5-Bromoperhydroisoquinoline hydrobromide is a chemical compound that belongs to the class of isoquinoline alkaloids. It is a white crystalline powder that is soluble in water and ethanol. This compound has been studied extensively due to its potential therapeutic and toxic effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoperhydroisoquinoline hydrobromide typically involves the bromination of perhydroisoquinoline. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the isoquinoline ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its pure form .

Analyse Chemischer Reaktionen

Bromination

The compound’s synthesis may involve bromination strategies similar to those used for isoquinoline derivatives. For example, N-bromosuccinimide (NBS) in the presence of nitric acid and potassium nitrate has been used to introduce bromine at specific positions in isoquinoline frameworks . This method ensures selective bromination under controlled conditions, though direct evidence for its application to 5-Bromoperhydroisoquinoline hydrobromide is inferred from analogous systems .

N-alkylation

The hydrobromide salt’s nitrogen center can undergo N-alkylation with alkyl bromides (e.g., 1-bromooctane) in the presence of a strong base like cesium carbonate. This yields N-alkylated derivatives, as demonstrated in related 1,5-naphthyridine systems .

N-acylation

Similar protocols enable N-acylation using acylating agents, forming quaternary ammonium salts that eliminate hydrogen halides under basic conditions .

Trifluoromethylation

The compound may participate in trifluoromethylation under conditions involving hydrogen fluoride (HF) activation. For example, 1,5-naphthyridines have been selectively trifluoromethylated at C-2 using CF₃SiMe₃ and DMPU, achieving yields up to 32% .

Photocatalyzed C–H Amination

While not directly reported for this compound, photocatalyzed radical reactions (e.g., using Ir catalysts) could enable C–H amination or amidation. For instance, visible-light-driven protocols with methyl thioglycolate have been used to form nitrogen-centered radicals in pyrrolidine systems, suggesting potential applicability .

Key Reaction Data

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Synthesis of Pharmaceutical Agents

5-Bromoperhydroisoquinoline hydrobromide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those aimed at treating neurological disorders. Its structural features allow for the modification needed to develop drugs that can interact effectively with biological targets .

Therapeutic Research

Ongoing research is investigating its potential therapeutic uses, especially in neuropharmacology. Studies have suggested that derivatives of this compound may exhibit significant biological activities, such as antimicrobial and anticancer properties, which are critical in drug development .

Organic Chemistry Research

Building Block for Complex Molecules

In organic synthesis, this compound is utilized as a building block for creating more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile reagent in synthetic pathways .

Chemical Reactivity

The compound can participate in oxidation reactions to yield quinoline derivatives and can also undergo nucleophilic substitution where the bromine atom is replaced by other functional groups. These reactions are fundamental in developing new chemical entities with desired properties .

Material Science

Development of New Materials

This compound is being explored for its potential applications in material science, particularly in the development of polymers and coatings. Its unique chemical structure may enhance the performance and durability of materials used in various industrial applications .

Biological Studies

Biological Interactions and Mechanisms

Researchers are utilizing this compound to study its interactions within biological systems. Understanding how this compound affects cellular mechanisms can lead to insights into potential therapeutic targets for various diseases .

Summary of Applications

| Application Area | Details |

|---|---|

| Pharmaceuticals | Intermediate in drug synthesis for neurological disorders; therapeutic research into antimicrobial and anticancer properties. |

| Organic Chemistry | Building block for complex molecules; participates in oxidation and substitution reactions. |

| Material Science | Development of polymers and coatings with enhanced performance characteristics. |

| Biological Studies | Exploration of interactions with biological systems; potential therapeutic targets identification. |

Case Studies and Research Findings

- Neuropharmacological Studies : Research has indicated that derivatives of this compound show promise in modulating neurotransmitter systems, which could be beneficial in treating conditions like depression or anxiety .

- Antimicrobial Activity Investigation : A study highlighted the antimicrobial properties of certain derivatives, suggesting their potential use as lead compounds for developing new antibiotics .

- Material Development Innovations : Recent advancements have demonstrated the use of this compound in creating novel materials that exhibit unique electrical or thermal properties, which could be useful in electronics or coatings .

Wirkmechanismus

The mechanism of action of 5-Bromoperhydroisoquinoline hydrobromide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but it is known to affect neurotransmitter systems and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Bromo-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline hydrobromide

- 4A-Bromoperhydroisoquinoline hydrobromide

Uniqueness

5-Bromoperhydroisoquinoline hydrobromide is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has shown promising results in various research applications, making it a valuable compound for further study .

Biologische Aktivität

5-Bromoperhydroisoquinoline hydrobromide is a chemical compound that has garnered attention in various fields of research due to its unique structure and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHBrN and is characterized by a brominated perhydroisoquinoline structure. This compound is soluble in water and exhibits properties typical of isoquinoline derivatives, which are known for their diverse biological activities.

Pharmacological Activities

Research indicates that this compound exhibits various pharmacological activities:

- Antimicrobial Activity : Several studies have shown that compounds with isoquinoline structures possess antimicrobial properties. The presence of the bromine atom may enhance these effects by increasing the lipophilicity of the molecule, allowing better membrane penetration.

- Cytotoxic Effects : A study highlighted that certain brominated isoquinolines exhibit cytotoxic effects against cancer cell lines. The mechanism is believed to involve the induction of apoptosis through mitochondrial pathways .

- Neuroprotective Effects : Isoquinoline derivatives have been investigated for their neuroprotective properties. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Interaction with Enzymes : It is suggested that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation : There is potential for this compound to act as a modulator of neurotransmitter receptors, affecting signaling pathways related to mood and cognition.

Case Studies

Case studies provide valuable insights into the practical applications and effects of this compound:

-

Case Study on Anticancer Activity :

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls. The study utilized flow cytometry to analyze apoptotic markers, confirming the compound's potential as an anticancer agent . -

Neuroprotection in Animal Models :

In a rodent model of neurodegeneration, administration of this compound showed a reduction in neuronal loss and improved behavioral outcomes. The study suggested that the compound might mitigate oxidative stress through upregulation of antioxidant enzymes .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

5-bromo-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrN.BrH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h7-9,11H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRLQIPZDRVZMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCCC2C(C1)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379804 | |

| Record name | 5-bromoperhydroisoquinoline hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90435-92-0 | |

| Record name | 5-bromoperhydroisoquinoline hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.